Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate
Overview
Description
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate is a chemical compound with the molecular formula C10H11BrN2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a nitro group, and a methylamino group attached to a phenyl ring, which is further connected to an acetate moiety.
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and how it is metabolized in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate typically involves the following steps:
Nitration: The starting material, 5-bromo-2-nitroaniline, is prepared by nitrating 5-bromoaniline using a mixture of concentrated sulfuric acid and nitric acid.
Methylation: The nitroaniline compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the methylated product with methyl chloroacetate in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Thiols or amines, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: Methyl 2-[(5-bromo-2-aminophenyl)(methyl)amino]acetate.
Substitution: Methyl 2-[(5-substituted-2-nitrophenyl)(methyl)amino]acetate.
Hydrolysis: 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetic acid.
Scientific Research Applications
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate can be compared with other similar compounds, such as:
Methyl 2-[(5-bromo-2-aminophenyl)(methyl)amino]acetate: This compound lacks the nitro group and has an amino group instead, which affects its reactivity and biological activity.
Methyl 2-[(5-chloro-2-nitrophenyl)(methyl)amino]acetate:
Methyl 2-[(5-bromo-2-nitrophenyl)(ethyl)amino]acetate: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
methyl 2-(5-bromo-N-methyl-2-nitroanilino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-12(6-10(14)17-2)9-5-7(11)3-4-8(9)13(15)16/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSRMYDADGYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.